

Application Note: Rapid UPLC Analysis of Ivabradine Impurity 2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ivabradine impurity 2*

Cat. No.: *B15602248*

[Get Quote](#)

Abstract

This application note presents a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of **Ivabradine Impurity 2** in bulk drug substances and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, enabling a short run time of under 5 minutes. This method is suitable for high-throughput screening, in-process control, and quality control of Ivabradine.

Introduction

Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure.[1] During the synthesis and storage of Ivabradine, various process-related and degradation impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product.[2] **Ivabradine Impurity 2** is a known impurity of Ivabradine.[3][4] This application note describes a validated UPLC method for the rapid and accurate determination of this specific impurity.

Experimental

Instrumentation and Consumables

- UPLC System: A UPLC system equipped with a photodiode array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for optimal performance.[5]

- Vials: Amber glass vials to protect the light-sensitive Ivabradine from degradation.[2]
- Software: Chromatography data acquisition and processing software.

Reagents and Standards

- Acetonitrile (ACN): HPLC grade
- Ammonium Acetate: Analytical reagent grade
- Water: Milli-Q or equivalent purified water
- Ivabradine Hydrochloride Reference Standard
- **Ivabradine Impurity 2** Reference Standard[3][4]

Chromatographic Conditions

A summary of the optimized UPLC method parameters is provided in the table below.

Parameter	Condition
Column	C18, 100 x 2.1 mm, 1.8 µm[5]
Mobile Phase	20 mM Ammonium Acetate : Acetonitrile (65:35, v/v)[6]
Flow Rate	0.4 mL/min[5]
Injection Volume	1.0 µL
Column Temperature	25°C[6]
Detection Wavelength	285 nm[5]
Run Time	5 minutes

Protocols

Standard Solution Preparation

- **Ivabradine Stock Solution (1000 µg/mL):** Accurately weigh about 25 mg of Ivabradine Hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Ivabradine Impurity 2 Stock Solution (100 µg/mL):** Accurately weigh about 2.5 mg of **Ivabradine Impurity 2** reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solution (100 µg/mL Ivabradine, 1 µg/mL Impurity 2):** Dilute 1 mL of the Ivabradine stock solution and 1 mL of the Impurity 2 stock solution to 10 mL with the mobile phase.

Sample Solution Preparation

- **Ivabradine Bulk Drug:** Accurately weigh about 25 mg of the Ivabradine bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Ivabradine Formulation (Tablets):** Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Ivabradine into a 25 mL volumetric flask. Add about 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

Results and Discussion

The developed UPLC method provides excellent separation of Ivabradine and **Ivabradine Impurity 2**. A representative chromatogram is shown in Figure 1 (simulated). The method was validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.

[5]

System Suitability

The system suitability parameters were evaluated to ensure the performance of the chromatographic system.

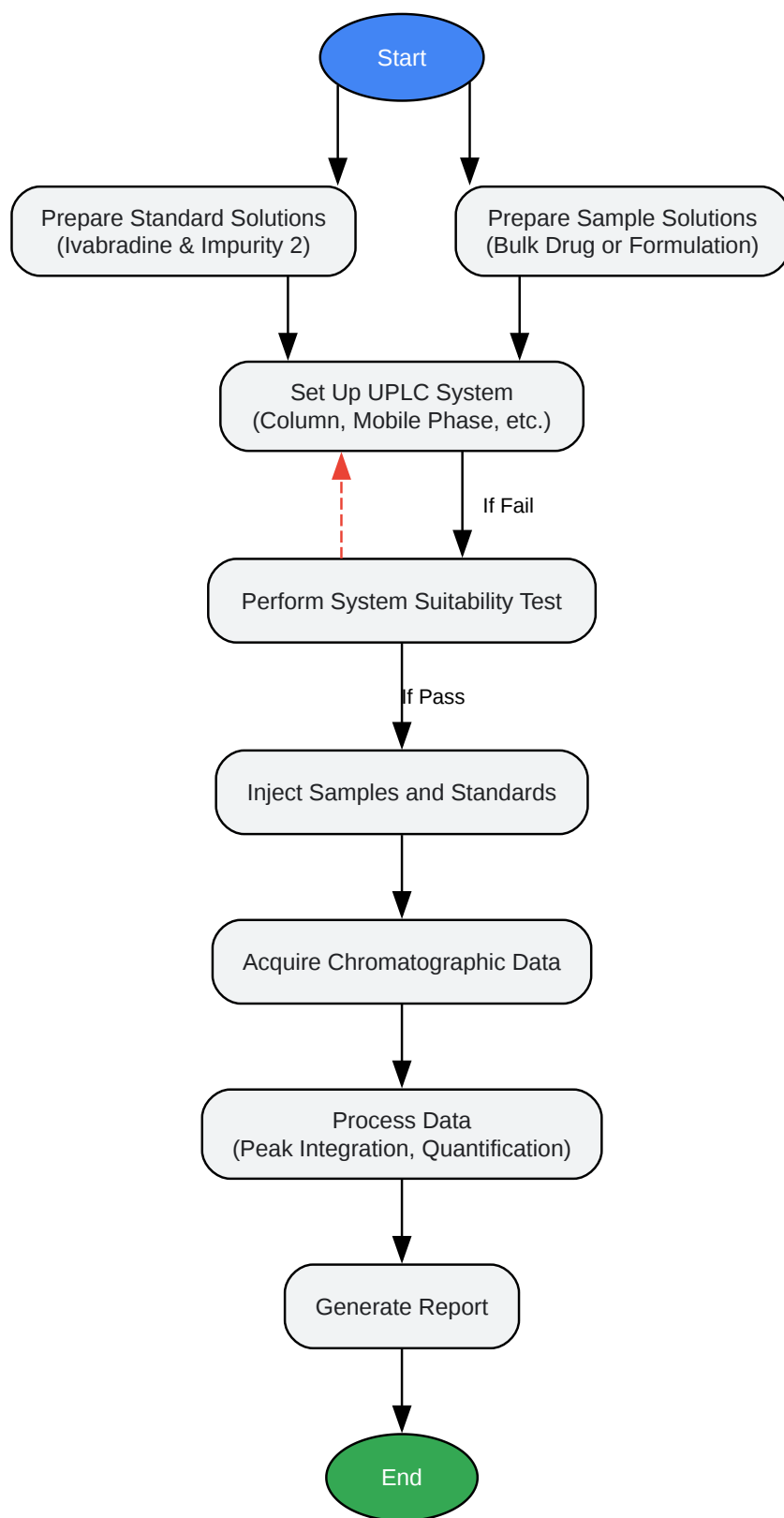
Parameter	Acceptance Criteria	Observed Value
Tailing Factor (Ivabradine)	≤ 2.0	1.2
Theoretical Plates (Ivabradine)	≥ 2000	8500
Resolution (Ivabradine and Impurity 2)	≥ 2.0	4.5
%RSD of Peak Areas (n=6)	$\leq 2.0\%$	0.8%

Linearity

The method demonstrated good linearity for **Ivabradine Impurity 2** over the concentration range of 0.1 to 2.0 $\mu\text{g/mL}$.

Analyte	Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)
Ivabradine Impurity 2	0.1 - 2.0	0.9995

Workflow Diagram



[Click to download full resolution via product page](#)

Caption: UPLC analysis workflow for **Ivabradine Impurity 2**.

Conclusion

The described UPLC method is rapid, sensitive, and reliable for the determination of **Ivabradine Impurity 2** in both bulk drug and pharmaceutical dosage forms. The short analysis time makes it ideal for routine quality control and high-throughput environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ivabradine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bocsci.com [bocsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Rapid UPLC Analysis of Ivabradine Impurity 2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602248#uplc-method-for-rapid-analysis-of-ivabradine-impurity-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com